2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate
Description
These analogs share key features with the queried compound, including acetylphenyl groups and planar aromatic systems, which are pivotal for applications in medicinal chemistry and materials science. The evidence emphasizes their roles as precursors for synthesizing bioactive molecules (e.g., quinazolines, indole derivatives) and their structural conformations in the solid state .
Properties
CAS No. |
649557-80-2 |
|---|---|
Molecular Formula |
C17H12O6S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(2-acetylphenyl) 2-oxochromene-6-sulfonate |
InChI |
InChI=1S/C17H12O6S/c1-11(18)14-4-2-3-5-16(14)23-24(20,21)13-7-8-15-12(10-13)6-9-17(19)22-15/h2-10H,1H3 |
InChI Key |
NFXKKBTUSBVELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylphenol with 2-oxo-2H-1-benzopyran-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfonic acid derivatives, reduced forms of the compound, and substituted derivatives .
Scientific Research Applications
2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . It can also interact with cellular receptors and signaling pathways, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the molecular and thermodynamic properties of acetylphenyl derivatives, focusing on bond geometry, hydrogen bonding, and functional group behavior.
Molecular Geometry and Bonding
Table 1: Structural Parameters of Acetylphenyl Derivatives
Key Observations :
- Planarity : Compounds 2 and 3 adopt planar conformations with the phenyl ring due to their oxalyl moieties, unlike compound 1, where the acetamide group is out-of-plane. This planarity enhances π-π stacking and hydrogen-bonding interactions in the solid state .
- Anti-Periplanar Conformation : The oxalamate and oxalamide groups in compounds 2 and 3 exhibit O=C–C=O torsion angles near 180°, minimizing steric hindrance and aligning with open-system conformational preferences .
- Bond Lengths : The C–C bond lengths in the oxalyl groups (~1.54 Å) resemble Csp³–Csp³ single bonds, indicating negligible π-conjugation despite the planar arrangement .
Hydrogen Bonding and Thermodynamics
Compound 1 forms two-centered hydrogen bonds in the solid state, while compounds 2 and 3 develop three-centered networks due to their planar oxalyl groups. For example, N,N'-Bis(2-acetylphenyl)ethanediamide (Ref 43,44) exhibits polymorph-dependent hydrogen-bonding patterns, influencing solubility and thermal stability .
Biological Activity
2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate is a synthetic organic compound with a unique structural configuration that includes a benzopyran core and a sulfonate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating inflammatory diseases and thrombotic conditions.
Chemical Structure and Properties
The molecular formula of 2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate is C17H12O6S, with a molecular weight of 344.3 g/mol. The compound's structure can be described as follows:
- Benzopyran Core : A fused ring system that contributes to the compound's pharmacological properties.
- Acetyl Group : Located at the 2-position, which may influence the compound's reactivity and biological interactions.
- Sulfonate Group : Positioned at the 6-position, enhancing solubility and potential interactions with biological targets.
Biological Activities
Research indicates that compounds structurally related to 2-acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate exhibit various biological activities, including:
Enzyme Inhibition
Compounds similar to this benzopyran derivative have shown promise as inhibitors of key enzymes involved in inflammatory processes. Notably:
- Human Leukocyte Elastase (HLE) : Known for its role in tissue remodeling and inflammation, inhibitors of HLE are sought for therapeutic applications in chronic inflammatory diseases.
- Thrombin : An essential enzyme in the coagulation cascade, targeting thrombin can provide therapeutic benefits in managing thrombotic disorders.
Antitumor Activity
Recent studies have highlighted the potential of coumarin derivatives, including those related to benzopyrans, in exhibiting antitumor properties. For instance, coumarin compounds have been shown to sensitize tumor cells to chemotherapy and radiotherapy by inducing apoptosis through mechanisms such as:
- Reduction of anti-apoptotic proteins (e.g., Bcl-xL)
- Activation of caspases involved in apoptosis pathways
- Induction of reactive oxygen species (ROS) leading to cell death
Antimicrobial Properties
Another area of interest is the antimicrobial activity of benzopyran derivatives. Research has demonstrated that certain derivatives possess significant antibacterial and antifungal properties against various pathogens.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to 2-acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate:
-
Inhibition Studies :
- A study on similar benzopyran derivatives reported IC50 values for inhibition against HLE and thrombin, suggesting effective binding affinity and potential therapeutic applications .
- Antitumor Efficacy :
- Antimicrobial Activity :
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Warfarin | Anticoagulant | Thrombin inhibition |
| Benzopyran Derivatives | Enzyme inhibition | HLE inhibition |
| Coumarin Derivatives | Antitumor, Antimicrobial | Apoptosis induction, ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
